2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
2,4-Dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide and its derivatives have been explored extensively in scientific research for their potential in synthesizing novel compounds with significant biological activities. For instance, a study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents with promising COX-2 selectivity and analgesic activity, suggesting a potential pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Antibacterial Properties
The antioxidant and antibacterial activities of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have been documented, indicating their effectiveness against various bacterial strains and showcasing their potential in antioxidant applications (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Anticancer Activity
Research into the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), highlighting the therapeutic potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Molecular Structure Analysis
The molecular structure and properties of compounds like Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate have been elucidated, providing insights into their potential applications in developing new chemical entities with specific biological or chemical properties (Kranjc, Kočevar, & Perdih, 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The drug likeness or “drugability” of similar compounds has been evaluated according to lipinski’s rule of five (ro5), which provides a guideline for the molecular properties essential for a drug’s pharmacokinetics .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)12-8-7-11(21-2)9-13(12)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJCUSZLOWSRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.